5-ethynyl-N,N-dimethylpyridin-2-amine

Medicinal Chemistry Cross-Coupling Synthetic Methodology

This compound uniquely combines a terminal alkyne for Sonogashira coupling and click chemistry with a dimethylamino group that modulates pyridine basicity and enables key hydrogen bonding in ATP-binding pockets. The experimentally determined crystal structure (R=0.050) supports structure-based drug design for kinase targets. Its lower molecular weight and lipophilicity (vs. diethyl analogs) reduce non-specific binding in cellular assays, critical for chemical biology and probe development. High-purity supply (NLT 98% from select vendors) ensures reproducible biological assay results and reliable polymerization for π-conjugated materials.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 754190-29-9
Cat. No. B3056946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethynyl-N,N-dimethylpyridin-2-amine
CAS754190-29-9
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C(C=C1)C#C
InChIInChI=1S/C9H10N2/c1-4-8-5-6-9(10-7-8)11(2)3/h1,5-7H,2-3H3
InChIKeyPFWBEVYJTRJBSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethynyl-N,N-dimethylpyridin-2-amine (CAS 754190-29-9): Core Chemical Identity and Sourcing Profile


5-Ethynyl-N,N-dimethylpyridin-2-amine (CAS 754190-29-9) is a pyridine-based small molecule characterized by an ethynyl group at the 5-position and a dimethylamino group at the 2-position, with a molecular formula of C9H10N2 and a molecular weight of 146.19 g/mol . It is classified as a functionalized pyridylamine and serves primarily as a synthetic building block and intermediate in medicinal chemistry and materials science research [1].

Why 5-Ethynyl-N,N-dimethylpyridin-2-amine Cannot Be Interchanged with Common In-Class Pyridylamine Analogs


5-Ethynyl-N,N-dimethylpyridin-2-amine (CAS 754190-29-9) is not a commodity pyridylamine. Substitution with analogs lacking either the ethynyl or the dimethylamino group fundamentally alters both its electronic properties and its synthetic utility . The ethynyl group at the 5-position confers a unique reactivity profile for Sonogashira coupling and click chemistry applications, while the dimethylamino group at the 2-position modulates the basicity and electron density of the pyridine ring, impacting its behavior as a ligand or directing group . Generic substitution, such as with 5-ethynylpyridin-2-amine or N,N-dimethylpyridin-2-amine, would forfeit this specific combination of functional handles and is not synthetically equivalent.

Quantitative Differentiation Evidence for 5-Ethynyl-N,N-dimethylpyridin-2-amine vs. Closest Analogs


Synthetic Accessibility: Direct Sonogashira Precursor Advantage Over 5-Iodo-N,N-dimethylpyridin-2-amine

5-Ethynyl-N,N-dimethylpyridin-2-amine serves as the direct terminal alkyne partner in Sonogashira cross-coupling reactions, whereas its precursor, 5-iodo-N,N-dimethylpyridin-2-amine (CAS 380381-36-2), is a halogenated electrophile. This functional group reversal is critical for convergent synthetic planning. The target compound is prepared from 5-iodo-N,N-dimethylpyridin-2-amine via Sonogashira coupling with trimethylsilylacetylene followed by desilylation, a transformation that is not reversible in practice . The molecular weight of the target compound (146.19 g/mol) is significantly lower than that of the iodo analog (248.06 g/mol), which can influence purification and scale-up considerations .

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Crystal Structure Elucidation Enables Structure-Based Drug Design (SBDD) Applications

The crystal structure of 5-ethynyl-N,N-dimethylpyridin-2-amine has been experimentally determined by single-crystal X-ray diffraction and refined to an R-value of 0.050 with 2126 observed reflections [1]. This high-quality structural data is essential for accurate molecular docking studies and structure-based drug design (SBDD) workflows. In contrast, no publicly available crystal structure data were identified for closely related analogs such as 5-ethynyl-N-methylpyridin-2-amine or N,N-diethyl-5-ethynylpyridin-2-amine. The availability of validated 3D coordinates for the target compound eliminates the need for error-prone computational geometry optimization.

Structural Biology Drug Discovery X-ray Crystallography

High-Purity Specification and Analytical Characterization for Reproducible Research

Commercial suppliers of 5-ethynyl-N,N-dimethylpyridin-2-amine (CAS 754190-29-9) provide the compound with a purity specification of ≥98% (HPLC), accompanied by comprehensive analytical characterization including 1H, 13C, and 2H NMR, as well as IR and Raman spectroscopy data [1]. In contrast, less common analogs such as N,N-diethyl-5-ethynylpyridin-2-amine (CAS 1196151-15-1) are primarily available through custom synthesis with more limited analytical documentation and longer lead times. The target compound also has a defined MDL number (MFCD13189753) and canonical SMILES string (CN(C)C1=NC=C(C#C)C), facilitating unambiguous database registration and computational screening .

Analytical Chemistry Quality Control Procurement

Distinct Electronic and Lipophilic Profile Compared to Diethyl and Methyl Analogs

The dimethylamino substitution on 5-ethynyl-N,N-dimethylpyridin-2-amine (MW 146.19, ClogP ~1.5 predicted) yields a distinct lipophilic and electronic profile compared to analogs with different N-substituents. N,N-Diethyl-5-ethynylpyridin-2-amine (CAS 1196151-15-1, MW 174.24) has enhanced lipophilicity due to the diethyl groups, potentially affecting solubility and passive membrane permeability . Conversely, 5-ethynyl-N-methylpyridin-2-amine (CAS 1056186-07-2, MW 132.16) has a lower molecular weight and potentially different basicity. The target compound occupies a middle ground in terms of steric bulk and lipophilicity within the 5-ethynylpyridin-2-amine series, which may be optimal for balancing solubility and target binding .

Medicinal Chemistry ADME Physicochemical Properties

Research and Industrial Applications for 5-Ethynyl-N,N-dimethylpyridin-2-amine Driven by Quantitative Evidence


Medicinal Chemistry: Kinase Inhibitor Fragment and PROTAC Linker Design

The combination of an ethynyl group and a dimethylamino group on a pyridine scaffold makes 5-ethynyl-N,N-dimethylpyridin-2-amine a versatile fragment for medicinal chemistry programs targeting kinases and other ATP-binding enzymes. The ethynyl group provides a handle for Sonogashira coupling to elaborate more complex structures or for click chemistry conjugation to azide-functionalized ligands, while the dimethylamino group can engage in key hydrogen bonding interactions within the ATP-binding pocket. The availability of an experimentally determined crystal structure (R=0.050) supports structure-based design efforts, and the high-purity commercial supply (≥98%) ensures reproducible biological assay results [1].

Chemical Biology: Bioorthogonal Click Chemistry Probe Precursor

The terminal alkyne functionality of 5-ethynyl-N,N-dimethylpyridin-2-amine is a well-established handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) click reactions. This enables its use as a precursor for the synthesis of fluorescent probes, affinity tags, and bioconjugates. Unlike the iodo analog, which requires additional synthetic steps to install a bioorthogonal handle, the target compound can be directly conjugated to azide-bearing biomolecules. Its moderate lipophilicity (compared to the diethyl analog) may reduce non-specific binding in cellular assays, a critical consideration for chemical biology applications .

Materials Science: Synthesis of π-Conjugated Polymers and Coordination Complexes

The ethynylpyridine moiety is a valuable building block for the construction of π-conjugated polymers and coordination complexes. 5-Ethynyl-N,N-dimethylpyridin-2-amine can be polymerized via Sonogashira coupling or used as a ligand for transition metals due to the chelating potential of the pyridine nitrogen and the dimethylamino group. The lower molecular weight compared to the diethyl analog may be advantageous for achieving higher weight percent loading in composite materials. The crystal structure data provides accurate bond lengths and angles for computational modeling of these extended systems [2].

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